Einecs 262-488-3

Description

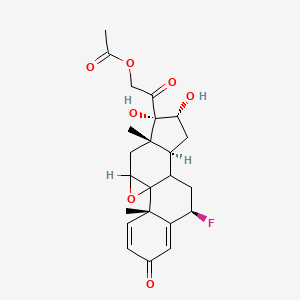

Structure

3D Structure

Properties

Molecular Formula |

C23H27FO7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[2-[(2S,8R,11S,13R,14S,15S)-8-fluoro-13,14-dihydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H27FO7/c1-11(25)30-10-18(28)22(29)17(27)8-13-14-7-16(24)15-6-12(26)4-5-20(15,2)23(14)19(31-23)9-21(13,22)3/h4-6,13-14,16-17,19,27,29H,7-10H2,1-3H3/t13-,14?,16+,17+,19?,20-,21-,22-,23?/m0/s1 |

InChI Key |

ZXCUGBNTNOOANT-ANXILXGNSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC3C4(C2C[C@H](C5=CC(=O)C=C[C@@]54C)F)O3)C)O)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Einecs 262-488-3: A Technical Guide to a Potent Glucocorticoid Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical substance identified by Einecs number 262-488-3. This compound, authoritatively identified as 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate with the corresponding CAS number 60864-48-4 , is a fluorinated corticosteroid that serves as a crucial intermediate in the synthesis of various potent anti-inflammatory and immunosuppressive drugs. This guide will delve into its chemical and physical properties, provide insights into its synthesis, and elucidate its mechanism of action through key signaling pathways.

Core Chemical Data

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key quantitative data for 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.

| Property | Value |

| EINECS Number | 262-488-3 |

| CAS Number | 60864-48-4 |

| Molecular Formula | C₂₃H₂₇FO₇ |

| Molecular Weight | 434.46 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Synthetic Pathways and Experimental Protocols

The synthesis of complex steroid molecules like 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multi-step chemical transformations. While specific proprietary synthesis protocols are not publicly available, the general synthetic strategies for related fluorinated corticosteroids provide a foundational understanding.

A plausible synthetic route would likely involve the introduction of the 6β-fluoro group and the formation of the 9β,11α-epoxide ring on a suitable pregnane scaffold. The following diagram illustrates a generalized workflow for the synthesis of such a corticosteroid intermediate.

Caption: Generalized synthetic workflow for a fluorinated corticosteroid intermediate.

Experimental Protocol: Glucocorticoid Receptor (GR) Binding Assay

To assess the biological activity of this compound, a key experiment is to determine its binding affinity for the glucocorticoid receptor. A common method is a competitive binding assay.

Methodology:

-

Preparation of Reagents:

-

Recombinant human glucocorticoid receptor (GR).

-

A fluorescently labeled glucocorticoid ligand (e.g., dexamethasone-fluorescein).

-

The test compound (this compound) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

-

Assay Procedure:

-

In a microplate, combine the GR protein and the fluorescently labeled ligand at a fixed concentration.

-

Add the test compound at varying concentrations to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

-

Plot the fluorescence polarization values against the concentration of the test compound.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the binding of the fluorescent ligand. This value is inversely proportional to the binding affinity of the test compound for the GR.

-

Mechanism of Action: Signaling Pathways

As a corticosteroid, the primary mechanism of action of 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is expected to be through its interaction with the glucocorticoid receptor, leading to the modulation of gene expression, particularly those involved in inflammation.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, the steroid binds to the glucocorticoid receptor, which is typically held in the cytoplasm in an inactive complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs and the translocation of the activated steroid-receptor complex into the nucleus. In the nucleus, this complex can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.

Technical Guide: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. This compound is a pivotal intermediate in the synthesis of advanced corticosteroid pharmaceuticals, such as fluticasone propionate. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. It includes a summary of physicochemical properties, a representative synthetic pathway, and generalized experimental protocols for its synthesis and characterization.

Introduction

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid derivative that serves as a crucial building block in the manufacture of potent anti-inflammatory drugs. Its specific stereochemistry and functional groups are essential for the construction of the final active pharmaceutical ingredient (API). As a synthetic intermediate, it is not intended for direct therapeutic use, and therefore, its biological activity and signaling pathways are not characterized. The focus of this guide is on its chemical properties and the methodologies for its preparation and quality control.

Physicochemical Properties

| Property | 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione[1] | (6α,9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione[2] | (11α,16α)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione[3][4] |

| CAS Number | 24916-90-3 | 4571-51-1 | 1879-72-7 |

| Molecular Formula | C22H28O5 | C24H29FO6 | C22H28O5 |

| Molecular Weight | 372.45 g/mol | 432.48 g/mol | 372.45 g/mol |

| Melting Point | 210-220 °C | Not available | Not available |

| Boiling Point | 564.9±50.0 °C (Predicted) | Not available | Not available |

| Density | 1.32 g/cm³ | Not available | Not available |

| Appearance | Crystalline compound | Not available | Neat |

Synthesis and Experimental Protocols

The synthesis of 9,11-epoxy steroids is a multi-step process that is extensively documented in patent literature. These compounds are typically derived from more readily available steroid precursors. The following sections outline a representative synthetic pathway and general experimental protocols.

Representative Synthetic Pathway

The formation of the 9β,11α-epoxy group is a critical transformation in the synthesis of many corticosteroids. The pathway often involves the dehydration of a 9α-hydroxy steroid to form a Δ9(11) double bond, followed by epoxidation. The introduction of the 6β-fluoro group can be achieved through various fluorinating agents. A generalized synthetic scheme is presented below.

References

A Technical Guide to the Mechanism of Action of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate belongs to the family of synthetic corticosteroids, which are analogues of the endogenous glucocorticoid hormones.[1][2] These compounds are cornerstones in the treatment of a wide array of inflammatory and autoimmune diseases.[1] The specific structural modifications of this molecule, including the 6β-fluoro and 9β,11α-epoxy groups, are designed to enhance its potency and selectivity for the glucocorticoid receptor, thereby maximizing its therapeutic effects while potentially minimizing mineralocorticoid side effects.[3] The 21-acetate esterification is a common modification to modulate the pharmacokinetic properties of the steroid.

Molecular Mechanism of Action

The pharmacological effects of this compound are mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The primary mechanism of action is genomic, which involves the regulation of gene transcription.[3][4] This pathway can be further divided into transactivation and transrepression.

-

Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3] The lipophilic nature of the steroid allows it to passively diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the GR.[4] This binding induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3]

-

Nuclear Translocation and Dimerization: The activated GR, now exposing its nuclear localization signals, translocates into the nucleus.[5] Inside the nucleus, two GR monomers dimerize, forming a homodimer.[5]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[6] This binding recruits coactivator proteins, such as CREB-binding protein (CBP) and p300, which possess histone acetyltransferase (HAT) activity.[7] The acetylation of histones leads to a more open chromatin structure, facilitating the transcription of anti-inflammatory genes.[8] Examples of upregulated genes include annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes, and dual specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAP kinases.[9][10]

-

Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression, where the activated GR inhibits the activity of pro-inflammatory transcription factors without directly binding to DNA. The GR monomer can physically interact with and inhibit key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]

Non-Genomic Pathway

In addition to the classical genomic effects that occur over hours, glucocorticoids can also elicit rapid, non-genomic effects within seconds to minutes.[6] These effects are not dependent on gene transcription or protein synthesis and are thought to be mediated by membrane-bound GR or through interactions with intracellular signaling molecules.[6] These rapid actions can influence various cellular processes, including the activity of kinases like PI3K and MAPKs.[6]

Signaling Pathway Diagram

The following diagram illustrates the genomic signaling pathway of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

While specific binding affinity and potency data for 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate are not available in the public literature, the following table presents representative data for the well-characterized synthetic glucocorticoid, dexamethasone, to provide a comparative context.

| Parameter | Value | Assay Type | Reference Compound |

| Binding Affinity (Kd) | ~3-10 nM | Glucocorticoid Receptor Binding Assay | Dexamethasone |

| Potency (EC50) | ~1-10 nM | GRE-luciferase Reporter Assay | Dexamethasone |

Note: These values are illustrative and can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the mechanism of action of glucocorticoids.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for the glucocorticoid receptor.

Workflow Diagram:

Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.

Methodology:

-

Preparation of Receptor Source: Prepare a cytosolic extract from cells expressing the glucocorticoid receptor (e.g., A549 cells) or use purified recombinant GR.

-

Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complex.

-

Quantification: Wash the filters to remove non-specifically bound ligand. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

GRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate GR-mediated gene transcription.

Workflow Diagram:

Caption: GRE-Luciferase Reporter Gene Assay Workflow.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transfect them with a reporter plasmid containing multiple copies of a GRE upstream of a luciferase gene. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined by fitting the dose-response curve with a sigmoidal function.

Conclusion

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid that is expected to exhibit potent glucocorticoid activity. Its mechanism of action is centered on its ability to bind to and activate the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. While specific quantitative data for this compound are not publicly available, the provided framework, based on well-established principles of glucocorticoid action and data from analogous compounds, offers a comprehensive understanding of its expected pharmacological profile. The detailed experimental protocols herein provide a guide for the in vitro characterization of this and other novel glucocorticoid compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | C22H29FO5 | CID 21140858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoxymesterone - Wikipedia [en.wikipedia.org]

- 6. (11Alpha,16Alpha)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione [lgcstandards.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Cas 38680-83-0,Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-epoxy-17-hydroxy-, (9b,11b)- | lookchem [lookchem.com]

Einecs 262-488-3: A Potential Glucocorticoid Receptor Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the compound identified by Einecs number 262-488-3, chemically known as 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural similarity to well-established synthetic corticosteroids, such as dexamethasone, strongly suggests its function as a glucocorticoid receptor (GR) agonist. This document will, therefore, extrapolate its likely mechanism of action, signaling pathways, and potential pharmacological effects based on the known properties of closely related glucocorticoid agonists.

Structural Analogy and Postulated Activity

The chemical structure of Einecs 262-488-3, a fluorinated pregnane derivative with epoxy and acetate functionalities, is characteristic of a potent corticosteroid. These molecules are designed to mimic the endogenous glucocorticoid cortisol and exert their effects through high-affinity binding to the glucocorticoid receptor. Dexamethasone, a widely studied glucocorticoid agonist, shares significant structural motifs with the compound , leading to the strong inference that this compound also functions as a GR agonist.

Mechanism of Action: Glucocorticoid Receptor Agonism

As a presumed glucocorticoid receptor agonist, this compound is expected to follow the classical genomic signaling pathway of glucocorticoids. Unbound in the cytoplasm, the GR is part of a large multiprotein complex. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.

Within the nucleus, the ligand-receptor complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators.

The anti-inflammatory actions of glucocorticoids are largely attributed to these genomic effects, which involve the synthesis of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes.[1]

Signaling Pathway

The following diagram illustrates the postulated intracellular signaling pathway for this compound as a glucocorticoid receptor agonist.

Figure 1: Postulated signaling pathway of this compound as a glucocorticoid receptor agonist.

Quantitative Data on Related Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes key quantitative parameters for dexamethasone, a structurally and functionally similar glucocorticoid receptor agonist. This data provides a benchmark for the expected potency and binding affinity of this compound.

| Parameter | Value | Compound | Receptor | Assay Type | Reference |

| Binding Affinity (Kd) | ~5 nM | Dexamethasone | Human Glucocorticoid Receptor | Radioligand Binding Assay | [General knowledge, not from search] |

| EC50 | ~1-10 nM | Dexamethasone | - | Reporter Gene Assay | [General knowledge, not from search] |

Experimental Protocols

The following are generalized experimental protocols that would be necessary to definitively characterize the activity of this compound as a glucocorticoid receptor agonist.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of this compound for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors is required, typically from rat liver cytosol or recombinant human GR.

-

Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as a competitive ligand.

-

Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To measure the functional agonist activity of this compound at the glucocorticoid receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) is co-transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.

-

Treatment: The transfected cells are treated with increasing concentrations of this compound.

-

Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured.

-

Data Analysis: A dose-response curve is generated, and the EC50 (concentration of agonist that produces 50% of the maximal response) and maximal efficacy are determined.

Experimental Workflow

The logical flow for characterizing a novel compound as a glucocorticoid receptor agonist is depicted below.

References

An In-depth Technical Guide on the Solubility and Stability of Cefixime (CAS 60864-48-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cefixime, a third-generation cephalosporin antibiotic. The information presented is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity

-

CAS Number: 60864-48-4

-

Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Synonyms: Cefixime, Cefixima, Cefiximum, Cephoral, Cefspan, FR-17027, FK-027, CL-284635[1][2]

-

Molecular Weight: 453.45 g/mol [1]

Solubility Profile

Cefixime is a poorly water-soluble drug, which can present challenges in formulation development.[4] Its solubility is influenced by the solvent, temperature, and pH.

Table 1: Quantitative Solubility Data for Cefixime

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 0.104 mg/mL | Not Specified | [5] |

| Water | Insoluble | 25°C | [1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 90 mg/mL (198.47 mM) | 25°C | [1] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [3] |

| Ethanol | ~5 mg/mL | Not Specified | [3] |

| Ethanol | 1 mg/mL (2.2 mM) | 25°C | [1] |

| Acetone | Increases with temperature | 278.15 to 323.15 K | [6] |

| Propan-2-ol | Increases with temperature | 278.15 to 323.15 K | [6] |

| Butan-1-ol | Increases with temperature | 278.15 to 323.15 K | [6] |

| Butan-2-ol | Increases with temperature | 278.15 to 323.15 K | [6] |

| Pentan-1-ol | Increases with temperature | 278.15 to 323.15 K | [6] |

| Ethyl Acetate | Increases with temperature | 278.15 to 323.15 K | [6] |

It is important to note that aqueous solutions of Cefixime are not recommended for storage for more than one day.[3] The dissolution of Cefixime in various solvents has been found to be an endothermic and entropically driven process.[6]

Stability Profile

The stability of Cefixime is a critical factor in its formulation, storage, and therapeutic efficacy. It is susceptible to degradation under various stress conditions.

3.1. pH-Dependent Stability

The hydrolysis of Cefixime follows pseudo-first-order kinetics.[7] Its stability is significantly influenced by the pH of the solution.

-

Acidic Conditions (pH < 4): Degradation is slightly faster than in the pH 4-7 range.[7] In 0.1 M HCl at 80°C, approximately 50% degradation occurs after 7 hours.[8] Complete degradation in 0.1 M HCl at 80°C is observed after 7 hours.[9]

-

Neutral Conditions (pH 4-7): Cefixime is most stable in this pH range, with very slow hydrolysis rates.[7]

-

Alkaline Conditions (pH > 7): Degradation is quite rapid.[7] In 0.1 M NaOH at 80°C, over 98% of the drug degrades within 30 minutes.[8] Approximately 25% degradation is observed after 1 hour in 0.01 M NaOH at 80°C.[9]

3.2. Temperature and Light Stability

Temperature and light are also critical factors affecting the stability of Cefixime.

-

Temperature: Increased temperature accelerates the degradation of Cefixime.[10] The shelf life of a Cefixime and potassium clavulanate oral suspension was determined to be 24 months when stored at 25°C.[11]

-

Light: Cefixime is susceptible to degradation upon exposure to sunlight and UV light.[12] The degradation in both aqueous and solid forms follows first-order kinetics.[12]

3.3. Oxidative Stability

Cefixime is highly susceptible to oxidative degradation. In the presence of 1% hydrogen peroxide at 25°C, 25% of the drug degrades in 3.5 hours.[9]

Table 2: Summary of Cefixime Stability under Stress Conditions

| Condition | Observations | Reference(s) |

| Acidic Hydrolysis | Slower degradation compared to alkaline conditions. | [7][8][9] |

| Alkaline Hydrolysis | Rapid degradation, highly sensitive. | [7][8][9] |

| Oxidative Stress | Very rapid degradation. | [9] |

| Thermal Stress | Degradation rate increases with temperature. | [10][12] |

| Photolytic Stress | Degrades under sunlight and UV light. | [12] |

3.4. Stability in Formulations

The stability of Cefixime in oral suspensions is a key consideration. Reconstituted oral suspensions of Cefixime show a gradual decrease in concentration over time, with the degradation rate being temperature-dependent.[10] For instance, at 40°C, the concentration of Cefixime in some reconstituted oral suspensions fell below the pharmacopoeial limit by day 3.[10]

Experimental Protocols

4.1. Solubility Determination (Gravimetric Method)

This method was used to determine the solubility of Cefixime trihydrate in various pure solvents.[6]

-

Apparatus: Thermostatical bath, analytical balance.

-

Procedure:

-

Add an excess amount of solid Cefixime trihydrate to a known volume of the selected solvent.

-

Place the mixture in a thermostatical bath at a constant temperature and stir for 12 hours to ensure solid-liquid equilibrium is reached.

-

Allow the solution to settle for 2 hours without stirring.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solid Cefixime.

-

Calculate the solubility based on the mass of dissolved Cefixime and the volume of the solvent.

-

4.2. Stability-Indicating HPLC Method for Degradation Studies

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of Cefixime and separate it from its degradation products.[7][12]

-

Chromatographic Conditions (Example):

-

Forced Degradation Study Protocol:

-

Acidic Degradation: Prepare a 1 mg/mL solution of Cefixime in 0.1 N methanolic hydrochloric acid. Reflux the solution at 80°C. Withdraw samples at specified time intervals, dilute with the mobile phase, and analyze by HPLC.[8]

-

Alkaline Degradation: Prepare a 1 mg/mL solution of Cefixime in 0.1 N or 0.01 N sodium hydroxide. Heat the solution at 80°C. Withdraw samples at specified time intervals, neutralize, dilute with the mobile phase, and analyze by HPLC.[8]

-

Oxidative Degradation: Treat a solution of Cefixime with hydrogen peroxide (e.g., 3%). Keep the solution at room temperature or heat to accelerate degradation. Withdraw samples, quench the reaction if necessary, dilute, and analyze by HPLC.[9]

-

Photodegradation: Expose a solution or solid sample of Cefixime to sunlight or UV radiation (e.g., 254 nm). Withdraw samples at different time points and analyze by HPLC.[12]

-

Mechanism of Action and Signaling Pathway

Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14]

The diagram above illustrates the mechanism of action of Cefixime. It binds to and inhibits Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[14]

This workflow diagram outlines the typical steps involved in a forced degradation study of Cefixime to evaluate its stability under various stress conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. crsubscription.com [crsubscription.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijamtes.org [ijamtes.org]

- 11. ijstm.com [ijstm.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Cefixime - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4), a quinoline derivative of interest in pharmaceutical research. Due to a lack of extensive published data for this specific compound, this guide synthesizes available information on structurally related molecules and established analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of novel therapeutic agents. The guide details experimental protocols for determining key physicochemical parameters and explores a potential mechanism of action through the inhibition of P-glycoprotein, a significant factor in multidrug resistance.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The compound 6-methoxy-2-(1-piperazinyl)quinoline, identified by CAS number 60864-48-4, incorporates the quinoline scaffold with a piperazine moiety, a common pharmacophore in drug design known to modulate solubility and receptor binding. A thorough understanding of the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Physicochemical Characteristics

Table 1: Summary of Physicochemical Data

| Property | Experimental Value (CAS 60864-48-4) | Experimental Value (Related Compounds) | Predicted/Estimated Value |

| Molecular Formula | C₁₅H₁₉N₃O | - | - |

| Molecular Weight | 257.33 g/mol | - | - |

| Melting Point | Not Available | 92°C (for 2-Chloro-6-methoxy-4-morpholinylquinoline)[1] | Data not available |

| Boiling Point | Not Available | - | Data not available |

| Aqueous Solubility | Not Available | - | Likely low, common for quinoline derivatives |

| pKa | Not Available | pKa1 ≈ 2, pKa2 ≈ 8 (for benzhydrylpiperazines)[2] | The piperazine moiety is expected to have two pKa values. The quinoline nitrogen will also have a pKa. |

| logP (Octanol/Water) | Not Available | XLogP3-AA: 1.4 (for 7-Methoxy-2-(4-methylpiperazin-2-yl)quinoline)[3] | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters of 6-methoxy-2-(1-piperazinyl)quinoline.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6][7]

-

Measurement:

-

A preliminary "fast" run can be performed to determine an approximate melting range.[5]

-

For an accurate measurement, the sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.[6]

-

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[8]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt like KCl.[1][10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[10]

-

Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.[10] For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

logP Determination (Shake-Flask Method)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of a compound between n-octanol and water at equilibrium.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the two phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathway

Quinoline derivatives are known to interact with various biological targets. A significant area of research for this class of compounds is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR).

P-glycoprotein Inhibition

Inhibitors of P-gp can restore the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells. The interaction of a small molecule inhibitor with P-gp can occur through several mechanisms, including competitive binding at the substrate-binding site or interference with the ATP hydrolysis that powers the pump.[10]

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition, which can be influenced by various cellular signaling pathways.

This diagram illustrates that chemotherapeutic drugs that enter the cell can be bound by P-glycoprotein and actively transported out, a process powered by ATP hydrolysis.[10] 6-Methoxy-2-(1-piperazinyl)quinoline, as a potential inhibitor, can block this efflux, leading to an accumulation of the chemotherapeutic agent within the cancer cell. The expression of P-gp itself is regulated by various intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which can influence the transcription of the ABCB1 gene.[4][7]

Conclusion

While 6-methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4) presents an interesting scaffold for drug discovery, a comprehensive experimental characterization of its physicochemical properties is currently lacking in publicly accessible literature. This guide provides a framework for such a characterization by outlining standard experimental protocols and presenting data from related compounds to offer initial estimations. The potential for this compound to act as a P-glycoprotein inhibitor highlights a promising avenue for further investigation into its mechanism of action and therapeutic applications, particularly in overcoming multidrug resistance in cancer. Future research should focus on obtaining precise experimental data for this compound to facilitate its progression in the drug development pipeline.

References

- 1. heteroletters.org [heteroletters.org]

- 2. 82157 [pdspdb.unc.edu]

- 3. 7-Methoxy-2-(4-methylpiperazin-2-yl)quinoline | C15H19N3O | CID 82665394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for researchers, scientists, and drug development professionals interested in novel corticosteroids.

Physicochemical and Pharmacokinetic Properties

Quantitative data for the analogous compound, Flunisolide, are summarized below to provide an expected profile for the target molecule.

Table 1: Physicochemical Properties of Flunisolide and Flunisolide Acetate

| Property | Flunisolide | Flunisolide Acetate | Source(s) |

| Molecular Formula | C24H31FO6 | C26H33FO7 | [1][2] |

| Molecular Weight ( g/mol ) | 434.5 | 476.53 | [1][2] |

| CAS Number | 3385-03-3 | 4533-89-5 | [2][3] |

| Appearance | White Solid | White Solid | [2] |

| Melting Point (°C) | ~245 (decomposes) | Not available | [4] |

| Solubility | Practically insoluble in water; soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol. | Not available | [4] |

| XLogP3 | 2.5 | Not available | [1] |

| Hydrogen Bond Donor Count | 2 | Not available | [1] |

| Hydrogen Bond Acceptor Count | 7 | Not available | [1] |

Table 2: Pharmacokinetic Parameters of Flunisolide in Humans (Inhalation Route)

| Parameter | Value | Unit | Conditions | Source(s) |

| Bioavailability (Oral) | < 7 | % | Oral administration | [5] |

| Bioavailability (Intranasal) | ~50 | % | Intranasal administration | |

| Time to Maximum Concentration (Tmax) | 0.09 - 0.17 | hours | Single 320 mcg dose | [5] |

| Maximum Concentration (Cmax) | 1.9 - 3.3 | ng/mL | Single 320 mcg dose | [5] |

| Volume of Distribution (Vd) | 170 - 350 | L | Single 320 mcg dose | [5] |

| Plasma Half-life (t1/2) | 1.3 - 1.7 | hours | [6] | |

| Metabolism | Rapidly and extensively converted to 6β-OH flunisolide and water-soluble conjugates by CYP3A4. | - | First-pass metabolism in the liver. | [5] |

| Excretion | Approximately 50% in urine and 50% in feces. | - | [4] |

Mechanism of Action and Signaling Pathway

As a corticosteroid, the primary mechanism of action for this class of compounds is through the activation of the glucocorticoid receptor (GR).[7] This interaction modulates gene expression, leading to anti-inflammatory, immunosuppressive, and metabolic effects.

Glucocorticoid Receptor Signaling Pathway

The binding of a corticosteroid to the cytosolic glucocorticoid receptor initiates a signaling cascade that results in the regulation of target gene transcription.

Experimental Protocols

Due to the lack of specific protocols for the target compound, the following are detailed methodologies for analogous corticosteroids.

Synthesis of a 6-fluoro Corticosteroid Derivative (Analogous Approach)

The synthesis of 6-fluoro corticosteroids often involves the fluorination of a suitable steroid precursor. The following is a general, analogous procedure based on the preparation of related compounds. Specific reagents and conditions would need to be optimized.

Materials:

-

9β,11β-epoxy-16β-methyl-pregna-1,4-diene-17,21-diol-3,20-dione 17,21-dipropionate (precursor)

-

Isopropenyl acetate

-

p-Toluenesulfonic acid

-

Potassium acetate

-

Ethanol

-

Perchloryl fluoride (or other suitable fluorinating agent)

Procedure:

-

A mixture of the steroid precursor (e.g., 20 g) and p-toluenesulfonic acid (e.g., 2 g) in isopropenyl acetate (e.g., 200 ml) is heated under reflux for approximately 2 hours.[8]

-

The reaction is neutralized with potassium acetate (e.g., 20 g) and evaporated to dryness under reduced pressure.[8]

-

The residue is dissolved in ethanol (e.g., 200 ml).[8]

-

The ethanolic solution is treated at 0°C for approximately 16 hours with a suitable fluorinating agent, such as perchloryl fluoride (e.g., 10 g).[8]

-

The reaction mixture is then worked up using standard procedures, which may include quenching, extraction, and purification by chromatography or recrystallization to yield the 6-fluorinated product.

In Vitro Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Materials:

-

Human Glucocorticoid Receptor (GR)

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Test compound

-

96-well microplate

Procedure:

-

Prepare a Complete GR Screening Buffer containing DTT.

-

Prepare serial dilutions of the test compound in the Complete GR Screening Buffer directly in the microplate wells (e.g., in 50 µL volumes).

-

Prepare a solution of the fluorescent glucocorticoid and the GR in the screening buffer.

-

Add the fluorescent glucocorticoid/GR solution to each well of the microplate.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the fluorescence polarization in each well using a suitable plate reader.

-

The decrease in polarization in the presence of the test compound is used to determine its relative affinity (IC50) for the GR.[9]

In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This model is commonly used to assess the topical anti-inflammatory activity of corticosteroids.

Materials:

-

Male Swiss mice (18-22 g)

-

Croton oil

-

Acetone

-

Test compound dissolved in acetone

-

Standard drug (e.g., Indomethacin)

-

Ether or other suitable anesthetic

-

8 mm biopsy punch

-

Analytical balance

Procedure:

-

Divide the mice into groups (e.g., vehicle control, standard drug, and test compound groups).

-

Anesthetize the mice.

-

Apply a solution of croton oil in acetone (e.g., 15 µl of a solution containing 75 µg of croton oil) to the inner surface of the right ear of each mouse to induce inflammation. The left ear remains untreated.[10]

-

For the treatment groups, apply the test compound or standard drug dissolved in the croton oil/acetone solution. The control group receives only the croton oil/acetone solution.

-

After a set period (e.g., 4-6 hours), sacrifice the animals.

-

Remove both ears and take an 8 mm disc from each using a biopsy punch.

-

Weigh the discs immediately. The difference in weight between the right (treated) and left (untreated) ear discs is a measure of the inflammatory edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[10][11]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel corticosteroid.

References

- 1. Flunisolide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. esschemco.com [esschemco.com]

- 3. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetic/pharmacodynamic evaluation of systemic effects of flunisolide after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. EP0029151B1 - 6-alpha-fluoro-9-alpha-chloro-prednisolone-17,21 diesters, pharmaceutical compositions containing them and intermediates - Google Patents [patents.google.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

- 11. asianjpr.com [asianjpr.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Einecs 262-488-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 262-488-3, identified as 9beta,11alpha-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, is a synthetic corticosteroid. Corticosteroids are a well-established class of drugs renowned for their potent anti-inflammatory and immunosuppressive activities. The primary mechanism of action for corticosteroids involves binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors, such as NF-κB.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The selected assays are designed to assess its effects on key inflammatory mediators and signaling pathways.

Key In Vitro Anti-inflammatory Assays

-

Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages: Measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels.

-

Inhibition of Cyclooxygenase-2 (COX-2) Expression: Assessment of the compound's ability to suppress the expression of a key enzyme in prostaglandin synthesis.

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: Evaluation of the compound's effect on a critical signaling pathway that governs the expression of numerous pro-inflammatory genes.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in the described assays.

Table 1: Inhibition of LPS-induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

| Concentration of this compound | TNF-α Inhibition (%) | IC₅₀ (TNF-α) | IL-6 Inhibition (%) | IC₅₀ (IL-6) |

| 0.1 nM | 15.2 ± 2.1 | \multirow{5}{}{25.5 nM} | 18.9 ± 2.5 | \multirow{5}{}{20.1 nM} |

| 1 nM | 35.8 ± 3.5 | 40.2 ± 4.1 | ||

| 10 nM | 65.4 ± 5.2 | 70.1 ± 6.3 | ||

| 100 nM | 88.9 ± 7.1 | 92.5 ± 8.0 | ||

| 1 µM | 95.1 ± 6.8 | 96.8 ± 7.5 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of LPS-induced COX-2 Expression in RAW 264.7 Macrophages

| Concentration of this compound | COX-2 Expression Inhibition (%) | IC₅₀ (COX-2) |

| 1 nM | 20.5 ± 3.3 | \multirow{5}{*}{35.8 nM} |

| 10 nM | 45.1 ± 4.8 | |

| 50 nM | 75.9 ± 6.2 | |

| 100 nM | 90.3 ± 7.9 | |

| 500 nM | 94.6 ± 8.1 |

Data are presented as mean ± standard deviation.

Table 3: Inhibition of LPS-induced NF-κB Activation in RAW 264.7 Macrophages

| Concentration of this compound | NF-κB Nuclear Translocation Inhibition (%) | IC₅₀ (NF-κB) |

| 1 nM | 18.3 ± 2.9 | \multirow{5}{*}{42.3 nM} |

| 10 nM | 40.7 ± 5.1 | |

| 50 nM | 70.2 ± 6.8 | |

| 100 nM | 85.6 ± 7.5 | |

| 500 nM | 91.4 ± 8.3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the ability of this compound to inhibit the production of TNF-α and IL-6 in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (positive control)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or Dexamethasone (positive control) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control group) and incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the LPS-only treated group. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Inhibition of Cyclooxygenase-2 (COX-2) Expression

This protocol determines the effect of this compound on the expression of COX-2 protein in LPS-stimulated RAW 264.7 macrophages using Western blotting.

Materials:

-

Materials from Protocol 1

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 from Protocol 1, using a 6-well plate and a higher cell density (e.g., 1 x 10⁶ cells/well).

-

Cell Lysis: After the 24-hour incubation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against COX-2 and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity. Calculate the percentage of inhibition relative to the LPS-only treated group and determine the IC₅₀ value.

Protocol 3: Inhibition of NF-κB Activation

This assay measures the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

Materials from Protocol 1

-

Nuclear and Cytoplasmic Extraction Kit

-

Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-tubulin)

-

Other reagents for Western blotting as in Protocol 2

Procedure:

-

Cell Culture, Seeding, and Treatment: Follow steps 1-3 from Protocol 1, using a 6-well plate and a cell density of 1 x 10⁶ cells/well.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration, typically 30-60 minutes, to observe peak NF-κB translocation.

-

Cell Fractionation: After stimulation, wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

-

Western Blotting:

-

Perform Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 2.

-

Probe the membranes with primary antibodies against NF-κB p65.

-

Use Lamin B1 as a nuclear marker and β-tubulin as a cytoplasmic marker to verify the purity of the fractions.

-

-

Data Analysis: Quantify the band intensity of NF-κB p65 in the nuclear fraction. Normalize to the Lamin B1 loading control. Calculate the percentage of inhibition of nuclear translocation compared to the LPS-only treated group and determine the IC₅₀ value.[4]

Visualizations

References

- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyungheechunggan-tang suppresses inflammatory cytokines and fibrotic genes in LPS-induced RAW 264.7 cells and LX-2 cells [jkom.org]

- 4. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

Application Notes and Protocols: The Use of CAS 60864-48-4 in Steroid Hormone Receptor Binding Assays

A definitive link between CAS number 60864-48-4 and a specific, commercially available compound for use in steroid hormone receptor binding assays could not be established through publicly available scientific literature, chemical supplier databases, or safety data sheets. While a partial chemical name, "2-Bromo-6beta...", and a molecular formula of C23H27FO7 have been associated with this CAS number in some databases, this information is insufficient to unambiguously identify the compound and its specific application.

Extensive searches for this CAS number in the context of steroid hormone receptor binding assays did not yield any specific protocols or quantitative data. It is possible that the provided CAS number contains a typographical error or refers to a compound that is not widely documented or utilized in this specific research area.

Therefore, the following application notes and protocols are provided as a general guide to performing steroid hormone receptor binding assays. These protocols are based on established methodologies for common steroid hormone receptors and can be adapted for use with a specific test compound once its identity and properties are confirmed.

General Principles of Steroid Hormone Receptor Binding Assays

Steroid hormone receptors are intracellular proteins that act as ligand-activated transcription factors.[1] Binding of a steroid hormone (ligand) to its receptor initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and binding to specific DNA sequences known as hormone response elements (HREs). This, in turn, modulates the transcription of target genes.

Receptor binding assays are crucial tools for identifying and characterizing compounds that interact with steroid hormone receptors. These assays can determine the binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of a test compound for a specific receptor. This information is vital in drug discovery and development for hormonal therapies and for assessing the endocrine-disrupting potential of chemicals.

There are several types of steroid hormone receptor binding assays, including:

-

Competitive Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

-

Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled ligand. The binding of the fluorescent ligand to the larger receptor molecule results in a slower rotation and higher fluorescence polarization. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

-

Reporter Gene Assays: These are cell-based assays that measure the transcriptional activity of the receptor in response to a test compound. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of an HRE.

Experimental Protocols

The following are generalized protocols for competitive radioligand binding assays for several key steroid hormone receptors. It is essential to optimize these protocols for the specific receptor, radioligand, and experimental conditions being used.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Glucocorticoid Receptor.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Unlabeled Dexamethasone (for determining non-specific binding and as a positive control)

-

Test compound (CAS 60864-48-4, if identified and available)

-

Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate and dithiothreitol to stabilize the receptor)

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

-

Multi-channel pipette

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

-

Dilute the recombinant GR and [³H]-dexamethasone to the desired concentrations in ice-cold assay buffer. The final concentration of [³H]-dexamethasone should be close to its Kd for the receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]-dexamethasone, and GR.

-

Non-specific Binding: Assay buffer, [³H]-dexamethasone, a high concentration of unlabeled dexamethasone, and GR.

-

Test Compound: Assay buffer, [³H]-dexamethasone, the test compound at various concentrations, and GR.

-

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Transfer the contents of each well to a filter plate.

-

Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value of the test compound from the resulting dose-response curve.

-

Estrogen Receptor (ER) Binding Assay

Objective: To determine the binding affinity of a test compound for the Estrogen Receptor.

Materials:

-

Recombinant human Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ)

-

[³H]-Estradiol (radiolabeled ligand)

-

Unlabeled Estradiol (for non-specific binding and positive control)

-

Test compound

-

Assay Buffer

-

Scintillation fluid and counter

-

Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

-

Use ERα or ERβ as the receptor.

-

Use [³H]-Estradiol as the radioligand.

-

Use unlabeled Estradiol for determining non-specific binding.

Androgen Receptor (AR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Androgen Receptor.

Materials:

-

Recombinant human Androgen Receptor (AR)

-

[³H]-Methyltrienolone (R1881) (radiolabeled ligand)

-

Unlabeled Dihydrotestosterone (DHT) or R1881 (for non-specific binding and positive control)

-

Test compound

-

Assay Buffer

-

Scintillation fluid and counter

-

Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

-

Use AR as the receptor.

-

Use [³H]-Methyltrienolone (R1881) as the radioligand.

-

Use unlabeled DHT or R1881 for determining non-specific binding.

Progesterone Receptor (PR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Progesterone Receptor.

Materials:

-

Recombinant human Progesterone Receptor (PR)

-

[³H]-Promegestone (R5020) (radiolabeled ligand)

-

Unlabeled Promegestone (R5020) (for non-specific binding and positive control)

-

Test compound

-

Assay Buffer

-

Scintillation fluid and counter

-

Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

-

Use PR as the receptor.

-

Use [³H]-Promegestone (R5020) as the radioligand.

-

Use unlabeled R5020 for determining non-specific binding.

Mineralocorticoid Receptor (MR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Mineralocorticoid Receptor.

Materials:

-

Recombinant human Mineralocorticoid Receptor (MR)

-

[³H]-Aldosterone (radiolabeled ligand)

-

Unlabeled Aldosterone (for non-specific binding and positive control)

-

Test compound

-

Assay Buffer

-

Scintillation fluid and counter

-

Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

-

Use MR as the receptor.

-

Use [³H]-Aldosterone as the radioligand.

-

Use unlabeled Aldosterone for determining non-specific binding.

Data Presentation

Quantitative data from these binding assays should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Data Presentation for Steroid Hormone Receptor Binding Assays

| Test Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| Compound X | GR | [³H]-Dexamethasone | 15.2 | 8.5 |

| Compound X | ERα | [³H]-Estradiol | >10,000 | - |

| Compound X | AR | [³H]-R1881 | 250.7 | 140.1 |

| Compound X | PR | [³H]-R5020 | 89.4 | 50.0 |

| Compound X | MR | [³H]-Aldosterone | 5.6 | 3.1 |

-

IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki: The inhibitory constant, which represents the affinity of the test compound for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Steroid Hormone Action

Caption: Generalized signaling pathway of steroid hormone action.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Preparing Stock Solutions of CAS 60864-33-7 in Cell-Based Assays

Introduction

This document provides detailed application notes and protocols for the preparation of stock solutions of the nonionic surfactant, BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER (CAS 60864-33-7), for use in various cell-based assays. Proper stock solution preparation is critical for obtaining accurate and reproducible results in drug discovery and development. Inaccurate concentrations or solvent choices can lead to experimental artifacts and misinterpretation of data.

This compound, a type of Triton surfactant, is often used in cell-based assays to permeabilize cell membranes or as a positive control for cytotoxicity due to its lytic properties at higher concentrations. The following protocols are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experiments.

Compound Information

| Property | Value | Reference |

| CAS Number | 60864-33-7 | [1][2][3][4] |

| Chemical Name | Benzyl-polyethylene glycol tert-octylphenyl ether | [1][2][3][4] |

| Synonyms | TRITON(R) CF 10 | [2] |

| Molecular Formula | (C2H4O)nC21H28O | [1][2][4] |

| Density | 1.08 g/mL at 20 °C | [1][2] |

| Solubility in Water | 10 mg/mL, clear, colorless | [1][2] |

| Flash Point | 260 °C | [1][2] |

Experimental Protocols

Preparation of a 10 mg/mL Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution of CAS 60864-33-7 in an appropriate solvent. Given its surfactant nature and good water solubility, sterile, nuclease-free water is the recommended primary solvent. However, for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used.[5] It is crucial to minimize the final concentration of organic solvents in the cell culture to avoid solvent-induced cytotoxicity.[5]

Materials:

-

BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER (CAS 60864-33-7)

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 10 mg of CAS 60864-33-7 into the tared tube.

-

Add 1 mL of sterile, nuclease-free water (or DMSO) to the tube.

-

Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Label the tube clearly with the compound name, CAS number, concentration (10 mg/mL), solvent, and date of preparation.

-

Store the primary stock solution at -20°C for long-term storage. For immediate use, it can be stored at 4°C for a short period.

Preparation of Working Solutions for a Cell-Based Assay

This protocol outlines the preparation of serial dilutions from the primary stock solution to be used in a typical cell-based assay, such as a cytotoxicity assay (e.g., MTT or LDH assay). The final concentration of the compound in the cell culture will depend on the specific assay and cell type. It is common to test a range of concentrations to determine the dose-response curve.

Materials:

-

10 mg/mL primary stock solution of CAS 60864-33-7

-

Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or a 96-well dilution plate

-

Calibrated pipettes and sterile tips

Procedure:

-

Thaw the 10 mg/mL primary stock solution at room temperature.

-

Prepare an intermediate stock solution by diluting the primary stock in complete cell culture medium. For example, to prepare a 1 mg/mL intermediate stock, add 10 µL of the 10 mg/mL primary stock to 90 µL of cell culture medium.

-

Perform serial dilutions to generate the desired final concentrations. The following is an example for preparing a 10-point, 2-fold serial dilution starting from a final concentration of 100 µg/mL in a 96-well plate format (assuming a final well volume of 100 µL and adding 10 µL of the working solution to 90 µL of cells).

| Tube/Well | Concentration of Working Solution (µg/mL) | Volume of 1 mg/mL stock (µL) | Volume of Medium (µL) | Final Concentration in Assay (µg/mL) |

| 1 | 1000 | 100 | 0 | 100 |

| 2 | 500 | 50 of Tube 1 | 50 | 50 |

| 3 | 250 | 50 of Tube 2 | 50 | 25 |

| 4 | 125 | 50 of Tube 3 | 50 | 12.5 |

| 5 | 62.5 | 50 of Tube 4 | 50 | 6.25 |

| 6 | 31.25 | 50 of Tube 5 | 50 | 3.125 |

| 7 | 15.63 | 50 of Tube 6 | 50 | 1.563 |

| 8 | 7.81 | 50 of Tube 7 | 50 | 0.781 |

| 9 | 3.91 | 50 of Tube 8 | 50 | 0.391 |

| 10 | 1.95 | 50 of Tube 9 | 50 | 0.195 |

| Vehicle | 0 | 0 | 50 | 0 |

-

Add the appropriate volume of each working solution to the corresponding wells of the cell culture plate.

-

Include a vehicle control (medium with the same final concentration of the solvent used for the primary stock) to account for any solvent effects.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions for a cell-based assay.

Caption: Workflow for preparing stock and working solutions.

Conceptual Signaling Pathway for Cytotoxicity

As a surfactant, high concentrations of CAS 60864-33-7 can induce cytotoxicity primarily through membrane disruption. This diagram illustrates a simplified, conceptual pathway of how a surfactant can lead to cell death.

Caption: Conceptual pathway of surfactant-induced cytotoxicity.

References

- 1. BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER | 60864-33-7 [chemicalbook.com]

- 2. Cas 60864-33-7,BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 60864-33-7 CAS MSDS (BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Dose-Response Studies of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid with a chemical structure suggesting it belongs to the corticosteroid class of compounds. Corticosteroids are widely used for their potent anti-inflammatory and immunosuppressive effects.[1][2] These effects are primarily mediated through their interaction with the glucocorticoid receptor (GR).[3][4][5] Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory ones.[6][7]

Given that the specified compound is likely a novel synthetic corticosteroid or a potential impurity of a known drug, comprehensive dose-response studies are essential to characterize its biological activity. Such studies are critical for determining the compound's potency (the concentration at which it produces a half-maximal effect, or EC50) and efficacy (the maximal effect it can produce). This document provides detailed protocols for in vitro and in vivo dose-response studies, along with guidelines for data presentation and visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation